

# Etelcalcetide in Pediatric Patients: Application Notes and Comprehensive Research Protocol

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Etelcalcetide Hydrochloride

CAS No.: 1334237-71-6

Cat. No.: S527487

[Get Quote](#)

## Introduction and Current Landscape

### Pediatric SHPT and Unmet Needs

Secondary hyperparathyroidism (SHPT) is a **common and serious complication** of chronic kidney disease (CKD) in pediatric patients, characterized by disrupted calcium-phosphorus homeostasis and excessive secretion of parathyroid hormone (PTH). This condition contributes to **significant morbidity** in children, including bone metabolism disorders, bone deformities, short stature, slipped capital femoral epiphysis, and increased cardiovascular risk [1] [2]. The management of SHPT in pediatric populations, particularly in infants and young children under 3 years of age, presents **unique clinical challenges** as these patients often experience the most severe forms of chronic kidney disease-mineral bone disorder (CKD-MBD) and represent a population with significant unmet medical needs [1]. Despite conventional therapies including dietary phosphate restriction, phosphate binders, and vitamin D analogs, a **substantial subgroup** of pediatric dialysis patients continues to experience refractory secondary or even tertiary hyperparathyroidism, necessitating more effective treatment options [1].

### Etelcalcetide Profile and Pediatric Development

Etelcalcetide is a **second-generation calcimimetic** that suppresses PTH secretion by activating calcium-sensing receptors (CaSR) on parathyroid cells. Approved for adult use in 2016/2017, it is administered intravenously three times per week after dialysis, providing **significant advantages** over oral calcimimetics in terms of adherence and treatment convenience [2] [3]. Unlike cinacalcet, which has some documented use in older children but limited data for infants and young children, etelcalcetide offers a **promising therapeutic alternative** for pediatric patients who may struggle with oral medication adherence [1]. The drug has demonstrated efficacy in adults not only in reducing PTH levels but also in improving biochemical parameters including serum calcium, phosphate, and fibroblast growth factor 23 (FGF-23), with preliminary data suggesting potential benefits on bone structure and cardiovascular outcomes [3]. The **ongoing pediatric development** program for etelcalcetide aims to address the critical evidence gap in pediatric patients and provide a much-needed treatment option for this vulnerable population [4] [5] [6].

## Clinical Trial Designs and Protocols

### Phase 3 Pediatric Study Characteristics

Amgen is currently conducting **two pivotal Phase 3 clinical trials** investigating etelcalcetide in pediatric patients with SHPT and CKD receiving maintenance hemodialysis. These studies represent the **most comprehensive investigation** of a calcimimetic agent in the pediatric population to date and are designed to generate robust data on the efficacy, safety, pharmacokinetics, and pharmacodynamics of etelcalcetide in children and adolescents [4] [5] [6]. The key characteristics of these trials are summarized in Table 1.

Table 1: Characteristics of Ongoing Phase 3 Pediatric Trials of Etelcalcetide

| Trial Characteristic | Study 1 (NCT03969329)                                 | Study 2 (Referenced in [4])                                |
|----------------------|-------------------------------------------------------|------------------------------------------------------------|
| Study Design         | Phase 3, single-arm, open-label, multidose, titration | Phase 3, randomized, open-label, controlled, multiple dose |
| Age Range            | ≥2 to <18 years                                       | 28 days to <18 years                                       |
| Estimated Enrollment | 24 patients                                           | Not specified                                              |

| Trial Characteristic    | Study 1 (NCT03969329)                                    | Study 2 (Referenced in [4])                  |
|-------------------------|----------------------------------------------------------|----------------------------------------------|
| Treatment Duration      | 26 weeks                                                 | Not specified                                |
| Primary Completion Date | Not specified                                            | Expected soon (study started April 29, 2019) |
| Intervention            | Etelcalcetide IV three times per week after hemodialysis | Etelcalcetide vs. standard care              |
| Key Outcomes            | Efficacy, safety, PK, PD                                 | Efficacy, safety, PK, PD                     |
| Masking                 | None (open-label)                                        | None (open-label)                            |

## Detailed Study Methodology

The Phase 3, single-arm trial (NCT03969329) employs a **precise dosing protocol** where participants receive a starting dose of etelcalcetide, which is adjusted every four weeks based on specific health markers over the 26-week treatment period [5] [6]. The study population includes children and adolescents aged  $\geq 2$  to  $< 18$  years with CKD and SHPT undergoing hemodialysis or hemodiafiltration three times per week for at least one month prior to screening. Key **inclusion criteria** require participants to have mean intact PTH values  $> 300$  pg/mL from two consecutive central laboratory measurements during screening, serum corrected calcium  $\geq 9.0$  mg/dL, and dialysate calcium level  $\geq 2.5$  mEq/L for at least one month prior to screening [6]. The study employs **strict exclusion criteria** to ensure patient safety, including history of congenital long QT syndrome, second or third degree heart block, ventricular tachyarrhythmias, anticipated parathyroidectomy or kidney transplant during the study period, receipt of cinacalcet therapy within 30 days prior to screening, and significant abnormalities in liver function tests or ECG findings [6].

The **dose titration protocol** is based on central laboratory measurements of intact PTH and corrected calcium, with adjustments permitted every four weeks according to a predefined algorithm. The primary efficacy endpoint is the proportion of patients achieving  $> 30\%$  reduction in mean intact PTH during the efficacy assessment period (weeks 20-26), while secondary endpoints include changes in PTH, calcium, phosphate, pharmacokinetic parameters, and safety measures [6]. The trial incorporates **comprehensive safety monitoring** including regular assessments of vital signs, ECGs, laboratory parameters, and adverse

events, with particular attention to hypocalcemia and QT interval prolongation. This rigorous study design aims to provide robust evidence for the use of etelcalcetide in pediatric SHPT while ensuring patient safety through careful monitoring and dose adjustment [6].

## Safety Profile and Risk Management

### Adverse Event Spectrum

Real-world safety data for etelcalcetide, primarily derived from adult populations, reveals a **distinct adverse event profile** that requires careful management in clinical practice. Analysis of the FDA Adverse Event Reporting System (FAERS) database from 2017-2024 identified 2,525 etelcalcetide-related adverse event reports, with the **most frequently reported events** being hypocalcemia, gastrointestinal discomfort, and cardiovascular complications [2]. The analysis also identified **several novel safety signals** not previously emphasized in clinical trials, including sepsis (ROR 134.24), aspiration pneumonia (ROR 8.88), cerebral hemorrhage (ROR 5.47), and bile duct stones (ROR 51.57) [2]. These findings highlight the importance of **vigilant monitoring** for both established and potential adverse events when using etelcalcetide in pediatric patients.

Table 2: Etelcalcetide Safety Profile Based on Real-World Evidence (2017-2024)

| Safety Category  | Most Frequent Adverse Events | Newly Identified Safety Signals | Temporal Pattern                    |
|------------------|------------------------------|---------------------------------|-------------------------------------|
| Metabolic        | Hypocalcemia (most common)   | Not applicable                  | Peak incidence within first 30 days |
| Gastrointestinal | Nausea, vomiting, diarrhea   | Bile duct stones (ROR 51.57)    | Early onset (within 30 days)        |
| Cardiovascular   | Arrhythmias, QT prolongation | Cerebral hemorrhage (ROR 5.47)  | Early and long-term risk            |

| Safety Category  | Most Frequent Adverse Events              | Newly Identified Safety Signals                         | Temporal Pattern                           |
|------------------|-------------------------------------------|---------------------------------------------------------|--------------------------------------------|
| Infectious       | Not initially prominent                   | Sepsis (ROR 134.24),<br>Aspiration pneumonia (ROR 8.88) | Higher risk with long-term use (>360 days) |
| Serious Outcomes | Hospitalization (11.9%),<br>Death (11.5%) | Ventricular fibrillation (highest priority signal)      | Throughout treatment                       |

## Temporal Patterns and Risk Stratification

Time-series analysis of etelcalcetide-associated adverse events reveals a **pronounced temporal pattern**, with a peak in incidence (23.45%) occurring within the first 30 days of treatment initiation [2]. This early risk period is predominantly characterized by hypocalcemia, gastrointestinal reactions, and cardiovascular events, emphasizing the **critical importance** of intensive monitoring during the initial treatment phase. Long-term etelcalcetide use (>360 days) is associated with elevated risks of infections and cardiovascular complications, suggesting that **vigilance must be maintained** throughout the treatment course rather than focusing solely on the initiation phase [2]. Clinical prioritization analysis has identified ventricular fibrillation as the highest-priority safety signal (score = 6), while heart failure and sepsis (score = 5) were classified as moderate-priority events requiring close monitoring [2].

The **risk management strategy** for etelcalcetide in pediatric patients should include baseline assessment of ECG parameters, especially QT interval, regular monitoring of serum calcium levels (particularly during the first 30 days of treatment and after dose adjustments), and ongoing surveillance for gastrointestinal and infectious complications. For pediatric patients with pre-existing cardiac conditions or those taking concomitant medications that may prolong the QT interval, additional cardiovascular monitoring is recommended [2] [6]. The **dosing protocol** should incorporate appropriate adjustments based on PTH response and calcium levels, with particular caution in patients with additional risk factors for hypocalcemia. These comprehensive safety measures are essential for optimizing the risk-benefit profile of etelcalcetide in the vulnerable pediatric population [2] [6].

## Mechanistic Insights and Potential Pleiotropic Effects

## Primary Mechanism of Action

Etelcalcetide exerts its **primary therapeutic effect** through allosteric activation of the calcium-sensing receptor (CaSR) on the surface of parathyroid chief cells. This receptor activation increases the receptor's sensitivity to extracellular calcium, thereby inhibiting PTH secretion and decreasing PTH gene expression [2] [3]. Unlike cinacalcet, which is administered orally, etelcalcetide is administered intravenously three times per week following hemodialysis sessions, providing more **consistent pharmacokinetics** and avoiding issues with adherence that are particularly problematic in pediatric populations [2]. The reduction in PTH secretion leads to subsequent decreases in bone turnover and serum levels of calcium and phosphate, addressing the core pathophysiological abnormalities in SHPT [3]. The **direct suppression** of PTH represents the fundamental mechanism by which etelcalcetide improves biochemical parameters in SHPT patients.

## Potential Pleiotropic Effects

Beyond its primary action on PTH secretion, etelcalcetide demonstrates **several pleiotropic effects** that may contribute to additional clinical benefits. The drug has been shown to significantly reduce serum levels of fibroblast growth factor 23 (FGF-23), a phosphatonin that contributes to left ventricular hypertrophy and vascular calcification when elevated [2] [3]. This reduction in FGF-23 may underlie the observed association between etelcalcetide use and decreased left ventricular hypertrophy, suggesting potential **cardiovascular benefits** beyond PTH control [3]. Additionally, etelcalcetide increases sclerostin serum levels, which may modulate bone metabolism and contribute to improved bone structure [3].

Emerging research from the ETERNITY-ITA study protocol suggests that etelcalcetide may help **preserve vitamin K-dependent protein (VKDP) activity**, particularly matrix Gla protein (MGP) and bone Gla protein (BGP), which play pivotal roles in inhibiting vascular calcifications and maintaining bone quality, respectively [7]. The VIKI study previously demonstrated that hemodialysis patients treated with calcimimetics had higher levels of total BGP and MGP compared to untreated patients, suggesting a **potential protective effect** of these drugs on bone fractures and vascular calcifications that extends beyond their beneficial effect on PTH reduction [7]. These pleiotropic effects position etelcalcetide as a promising agent for addressing the multifaceted complications of CKD-MBD, though further studies are needed to confirm these benefits in pediatric patients.



[Click to download full resolution via product page](#)

*Figure 1: Mechanism of Action and Pleiotropic Effects of Etelcalcetide. The diagram illustrates etelcalcetide's primary action through calcium-sensing receptor (CaSR) activation and subsequent inhibition of PTH secretion, as well as its potential pleiotropic effects including FGF-23 reduction, sclerostin increase, and preservation of vitamin K-dependent protein activity.*

## Practical Recommendations and Implementation

### Clinical Implementation Protocol

Based on current evidence and ongoing clinical trials, the **implementation of etelcalcetide** in pediatric SHPT requires a structured approach to ensure optimal efficacy and safety. The recommended treatment algorithm begins with careful **patient selection** focusing on children and adolescents  $\geq 2$  years of age with SHPT and CKD on maintenance hemodialysis who have inadequate PTH control despite conventional therapy [6]. Prior to initiation, clinicians should obtain baseline measurements of intact PTH, corrected calcium, phosphate, alkaline phosphatase, and perform an ECG with particular attention to QT interval [2]

[6]. The **initial dosing regimen** should follow the established protocol from clinical trials, with etelcalcetide administered intravenously three times per week at the end of each hemodialysis session, starting at the recommended weight-based dose [5] [6].

The **monitoring protocol** requires particular vigilance during the first 30 days of treatment when the risk of adverse events is highest [2]. Serum calcium levels should be monitored regularly, with frequency guided by the stability of calcium levels and the presence of symptoms suggesting hypocalcemia. Dose adjustments should be made every 3-4 weeks based on PTH response and calcium levels, with the goal of achieving KDIGO-recommended PTH targets while maintaining serum calcium within the normal range [4] [6]. Patients and caregivers should be educated about **symptoms of hypocalcemia** (paresthesias, muscle cramps, seizures) and advised to seek prompt medical attention if these occur. Concomitant use of medications that may prolong the QT interval should be carefully reviewed, and ECG monitoring repeated if significant hypocalcemia develops or when making substantial dose adjustments [6].

## Special Pediatric Considerations

The use of etelcalcetide in pediatric patients requires **several special considerations** distinct from adult practice. Growth and development concerns necessitate close monitoring of linear growth, bone age, and signs of bone deformities throughout treatment [1]. The management of mineral bone disease in children with CKD should follow a **comprehensive approach** that includes appropriate nutrition, vitamin D supplementation, and phosphate binders in addition to etelcalcetide therapy [1]. For infants and young children under 2 years of age, currently excluded from ongoing trials, alternative approaches including careful use of vitamin D analogs and consideration of cinacalcet in selected cases may be necessary until additional safety and efficacy data become available [1].

The **practical challenges** of intravenous administration in pediatric patients, particularly those with difficult vascular access, should be addressed through careful planning and coordination with dialysis staff. For children transitioning from pediatric to adult care, a structured transition protocol should be implemented to ensure continuity of therapy. Additionally, **family-centered education** about the benefits and risks of etelcalcetide therapy, administration schedule, and monitoring requirements is essential for optimizing adherence and outcomes. As real-world experience with etelcalcetide in pediatric patients grows, these protocols should be refined based on emerging evidence and clinical experience to further optimize the care of children with SHPT [1] [6].

## Conclusion

Etelcalcetide represents a **promising therapeutic option** for pediatric patients with SHPT and CKD on maintenance hemodialysis, addressing a significant unmet need in this vulnerable population. Ongoing Phase 3 clinical trials are expected to provide robust evidence regarding the efficacy, safety, pharmacokinetics, and pharmacodynamics of etelcalcetide in children and adolescents, potentially leading to regulatory approval for pediatric use. The **unique advantages** of intravenous administration, including improved adherence and consistent pharmacokinetics, may position etelcalcetide as a valuable addition to the therapeutic armamentarium for pediatric SHPT. However, the **recognized safety concerns**, particularly regarding hypocalcemia, gastrointestinal effects, and potential cardiovascular complications, necessitate careful patient selection, appropriate dosing, and vigilant monitoring, especially during the initial treatment phase.

Future research should focus on **expanding the evidence base** for etelcalcetide use in younger children (including infants), evaluating long-term effects on growth, bone health, and cardiovascular outcomes, and exploring potential benefits on vascular calcifications and fracture risk through preservation of vitamin K-dependent protein activity. The **comprehensive management** of pediatric SHPT will continue to require a multidisciplinary approach integrating nutritional management, appropriate use of phosphate binders and vitamin D analogs, and individualization of therapy based on each patient's unique needs and treatment response. As additional evidence emerges, treatment protocols should be refined to optimize the benefit-risk profile of etelcalcetide in pediatric patients, ultimately improving outcomes for children with CKD-MBD.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Cinacalcet for Infants and Young Children on Maintenance ... [sciencedirect.com]
2. Real-world safety profile of etelcalcetide in dialysis-related ... [pmc.ncbi.nlm.nih.gov]
3. Etelcalcetide: What we know eight years since its approval [sciencedirect.com]
4. Amgen's Pediatric SHPT Study: A Potential Game-Changer ... [theglobeandmail.com]

5. Amgen's Phase 3 Study on Etelcalcetide: A Potential Game ... [tipranks.com]
6. A Phase 3 Study of Etelcalcetide in Children With Secondary ... [ctv.veeva.com]
7. Use of Etelcalcetide for Preserving Vitamin K-Dependent ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Etelcalcetide in Pediatric Patients: Application Notes and Comprehensive Research Protocol]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b527487#etelcalcetide-use-pediatric-patients-research]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** info@smolecule.com  
**Web:** www.smolecule.com